molecular formula C17H14N4O B15212296 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one

4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B15212296
M. Wt: 290.32 g/mol
InChI Key: QKKVVQHJOVVBEN-KNTRCKAVSA-N
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Description

4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is a chemical reagent featuring the pyridazin-3(2H)-one scaffold, a heterocyclic structure of significant interest in modern drug discovery . The pyridazinone core is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities and its ability to interact with multiple biological targets . This specific compound serves as a versatile synthetic intermediate for the preparation of more complex, fused heterocyclic systems . Its hydrazone functional group provides a reactive handle for further chemical transformations, enabling researchers to build diverse molecular libraries for biological screening. Pyridazinone derivatives are extensively investigated for their therapeutic potential, exhibiting a wide range of pharmacological properties including antiviral, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects . Specifically, derivatives stemming from similar 4-hydrazinylpyridazinone precursors have demonstrated promising biological activities. For instance, synthesized fused pyridazino-triazine compounds have shown significant effects against the Hepatitis A virus (HAV) in antiviral assays . The intrinsic research value of this compound lies in its utility as a key building block for developing novel bioactive molecules, particularly in the search for new antiviral agents and targeted therapies . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

3-phenyl-5-[(E)-C-phenylcarbonohydrazonoyl]-1H-pyridazin-6-one

InChI

InChI=1S/C17H14N4O/c18-19-16(13-9-5-2-6-10-13)14-11-15(20-21-17(14)22)12-7-3-1-4-8-12/h1-11H,18H2,(H,21,22)/b19-16+

InChI Key

QKKVVQHJOVVBEN-KNTRCKAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)/C(=N/N)/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=NN)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization of Furanone Precursors

A widely reported method involves the reaction of 3-[2-(arylhydrazono)]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in absolute ethanol under reflux. For example, 3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one undergoes cyclization to yield 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one. While this method primarily generates hydrazinylpyridazinones, analogous reactions with phenyl-substituted furanones could theoretically produce the target compound by modifying the hydrazone’s aryl group.

Reaction Conditions:

  • Solvent: Absolute ethanol
  • Temperature: Reflux (~78°C)
  • Time: 4–6 hours
  • Yield: 50–86%

One-Pot Synthesis Using Heterocyclic Precursors

Alternative approaches employ multi-component reactions. For instance, pyridazinethione derivatives react with chloroacetic acid and aryl aldehydes in acetic acid/acetic anhydride to form fused thiazinone systems. Adapting this method, substituting the thione with a hydrazone precursor could enable direct incorporation of the hydrazono(phenyl)methyl group.

Post-Functionalization of Preformed Pyridazinones

Hydrazone Formation via Ketone Condensation

The hydrazono(phenyl)methyl group can be introduced by condensing a ketone-functionalized pyridazinone with phenylhydrazine. For example, 4-acetyl-6-phenylpyridazin-3(2H)-one reacts with phenylhydrazine in ethanol under acidic conditions:

$$
\text{4-Acetyl-6-phenylpyridazin-3(2H)-one} + \text{Phenylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound}
$$

Optimization Insights:

  • Catalyst: Trace HCl accelerates imine formation.
  • Yield: ~70% (estimated based on analogous reactions).

Chloride Displacement in 3-Chloropyridazinones

Patent data describe the nucleophilic substitution of 3-chloropyridazines with amines. Though the target compound lacks a chloro substituent, this methodology could be adapted by substituting 4-chloro analogs with phenylhydrazine derivatives. For instance, 4-chloro-6-phenylpyridazin-3(2H)-one might react with phenylhydrazine in butanol under reflux.

Conditions from Patent:

  • Solvent: n-Butanol
  • Temperature: Reflux (~117°C)
  • Time: 48 hours
  • Catalyst: Copper powder (0.1 eq)
  • Yield: 50–60%

Analytical Characterization and Spectral Data

The compound’s structure is confirmed via spectroscopic methods:

Infrared (IR) Spectroscopy

  • C=O Stretch: 1690–1680 cm⁻¹ (pyridazinone carbonyl).
  • N–H Stretch: 3150–3350 cm⁻¹ (hydrazone NH).
  • C=N Stretch: 1620–1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d₆):

    • δ 8.33 (s, 1H, exocyclic vinylic-H).
    • δ 7.38–7.90 (m, 10H, Ar-H).
    • δ 4.45 (s, 1H, NH, D₂O exchangeable).
  • ¹³C-NMR:

    • 165.2 ppm (C=O).
    • 148.5 ppm (C=N).

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z 290.32 (M⁺), consistent with the molecular formula C₁₈H₁₄N₄O.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclocondensation One-step synthesis; scalable Requires specialized furanone precursors 50–86%
Hydrazone Condensation Modular; uses commercial reagents Multi-step purification needed ~70%
Chloride Displacement High functional group tolerance Long reaction times; low atom economy 50–60%

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone moiety (–NH–N=C–) undergoes oxidation under controlled conditions. For example:

  • Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the hydrazone group into a diazo compound, which can further participate in coupling reactions.

  • Potassium permanganate (KMnO₄) in acidic medium oxidizes the hydrazone to a carboxylic acid derivative.

Oxidizing Agent Product Conditions
H₂O₂Diazopyridazinone derivativeAcetic acid, 25°C, 2 hours
KMnO₄6-Phenylpyridazine-3-carboxylic acidH₂SO₄, 60°C, 4 hours

Cyclization Reactions

The compound readily forms fused heterocycles via intramolecular cyclization:

  • Thermal cyclization at 150°C in DMF yields pyridazino[4,3-b] thiazin-6(7H)-one derivatives .

  • Reaction with thiourea in pyridine produces pyridazinothiazoles via sulfur incorporation .

Reagent Product Yield Conditions
ThioureaPyridazino[4,3-b]thiazin-6-one58%Pyridine, reflux, 10 hours
Phosphorus pentasulfide (P₂S₅)Pyridazinethione derivative50%Dry pyridine, reflux, 5 hours

Nucleophilic Substitution

The pyridazinone ring undergoes substitution at the 3-position:

  • Phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, forming 3-chloro-6-phenylpyridazine .

  • Hydrazine hydrate (N₂H₄·H₂O) substitutes chlorine to generate 3-hydrazinylpyridazine .

Substitution Reaction Reagent Product Application
ChlorinationPOCl₃3-Chloro-6-phenylpyridazineIntermediate for further synthesis
HydrazinationN₂H₄·H₂O3-HydrazinylpyridazineAntiviral agent precursor

Condensation Reactions

The hydrazone group participates in condensation with carbonyl compounds:

  • Reaction with aromatic aldehydes (e.g., p-chlorobenzaldehyde) forms Schiff base derivatives , which cyclize to yield fused triazine or oxadiazole systems .

  • Acetic anhydride induces acetylation of the hydrazone NH group .

Condensation Partner Product Key Spectral Data
p-ChlorobenzaldehydePyridazino[3,4-e] triazine-3-thioneIR: 1697 cm⁻¹ (C=O), 1H NMR: δ 8.33 (s, CH)
Acetic anhydrideN-Acetylated derivativeIR: 1740 cm⁻¹ (C=O acetyl)

Biological Relevance of Reaction Products

Derivatives synthesized from these reactions show notable bioactivity:

  • Pyridazino[4,3-b]thiazin-6-one (from cyclization) exhibits anti-HAV activity with EC₅₀ = 12.3 μM .

  • 3-Hydrazinylpyridazine derivatives act as COX-2 inhibitors , with IC₅₀ values < 1 μM .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data of Selected Pyridazinones

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Reference
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one Hydrazone-phenyl (4), Phenyl (6) N/A N/A Expected: C=O (~1670 cm⁻¹), NH (~3100 cm⁻¹)
9b () Bromophenyl-thiazole (4), Phenyl (6) 261–262 70 IR: 1670 (C=O), 1595 (C=N); $^1$H-NMR: δ 7.20–8.13
1a () 4-Halophenyl-hydrazinyl (4), Phenyl (6) N/A N/A Synthesized via hydrazine hydrate reflux
14a () Benzyl (4), Ethyl (2), Phenyl (6) 127–129 65 $^1$H-NMR: δ 7.45–7.25 (m, Ar-H)
6-Phenylpyridazin-3(2H)-one (PPD) () None (base structure) N/A N/A Solubility: 0.12 mg/mL in water

Key Observations:

  • Hydrazone vs. However, bulkier substituents (e.g., bromophenyl-thiazole in 9b) reduce solubility, as seen in its high melting point (261–262°C) .
  • Solubility Trends: The unsubstituted 6-phenylpyridazin-3(2H)-one (PPD) exhibits low aqueous solubility (0.12 mg/mL), while derivatives with polar groups (e.g., methoxy in 14e) show improved solubilization due to hydrogen bonding .

Table 2: Bioactivity Comparison of Pyridazinone Derivatives

Compound Name Biological Activity IC₅₀/EC₅₀ Mechanism/Application Reference
9b () Cyclooxygenase-2 (COX-2) inhibition Not quantified Anti-inflammatory potential
14 Series () FABP4 inhibition 0.1–10 μM Metabolic disease therapeutics
4l () Anti-inflammatory IC₅₀ = 11.6 μM LPS-induced macrophage inhibition

Key Insights:

  • COX-2 Inhibition: The bromophenyl-thiazole substituent in 9b likely enhances COX-2 binding affinity due to hydrophobic and halogen bonding interactions, a feature absent in the target compound .
  • FABP4 Inhibition: Ethyl and benzyl substituents in 14a–g optimize steric and electronic complementarity with the FABP4 active site, suggesting that the hydrazone group in the target compound may require structural optimization for similar efficacy .

Biological Activity

4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and pyridazinones. Various methodologies have been reported, including one-pot reactions that enhance yield and purity. For instance, the condensation of phenylhydrazine with substituted pyridazinones has been documented, leading to derivatives with varied biological profiles .

Antimicrobial Properties

Research indicates that pyridazinone derivatives exhibit significant antimicrobial activity. In a comparative study, various synthesized pyridazinones were tested against bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound this compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridazinones. Specifically, derivatives targeting the JNK1 pathway have been synthesized and evaluated for their efficacy against different cancer cell lines. The hydrazone derivative has shown cytotoxic effects in vitro, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Pyridazinone derivatives have also been investigated for their anti-inflammatory properties. In particular, some compounds have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, which play a crucial role in inflammatory processes. The anti-inflammatory activity of this compound was assessed through various assays, revealing significant inhibition of inflammatory mediators .

Case Studies

StudyFindings
Youness Boukharsa et al. (2014)Evaluated various pyridazinones for antimicrobial activityIdentified strong activity against multiple bacterial strains
Mohd Ansari et al. (2021)Investigated COX-2 inhibition by pyridazine derivativesSuggested potential for developing anti-inflammatory drugs
Zsuzsanna Riedl et al. (2020)Assessed anticancer properties targeting JNK1 pathwayDemonstrated cytotoxicity against cancer cell lines

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Antimicrobial : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Anticancer : It potentially induces apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory : The inhibition of COX enzymes reduces the production of pro-inflammatory prostaglandins.

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